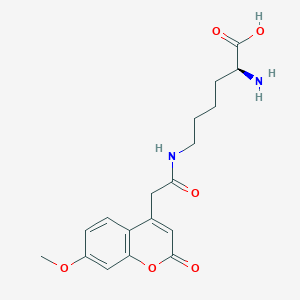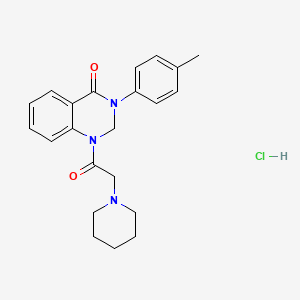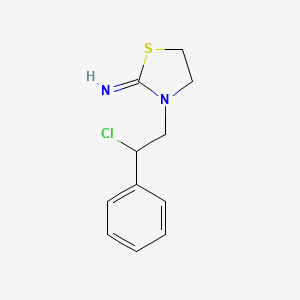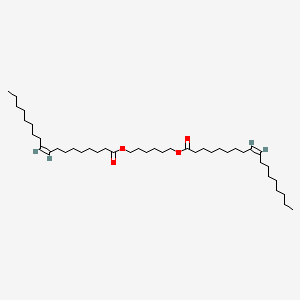
1,6-Hexanediyl dioleate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,6-Hexanediyl dioleate: is an organic compound that belongs to the class of esters. It is formed by the esterification of 1,6-hexanediol with oleic acid. This compound is known for its applications in various industrial and scientific fields due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions: 1,6-Hexanediyl dioleate is synthesized through the esterification reaction between 1,6-hexanediol and oleic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions, where the mixture is heated to remove water formed during the reaction, thus driving the reaction to completion.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification processes. The reactants, 1,6-hexanediol and oleic acid, are mixed in a reactor along with a suitable catalyst. The mixture is heated and continuously stirred to ensure complete reaction. The product is then purified through distillation or other separation techniques to obtain high-purity this compound.
化学反应分析
Types of Reactions: 1,6-Hexanediyl dioleate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back to 1,6-hexanediol and oleic acid.
Oxidation: The compound can undergo oxidation reactions, particularly at the oleate moiety, leading to the formation of epoxides or other oxidized derivatives.
Transesterification: this compound can participate in transesterification reactions with other alcohols or esters, producing new ester compounds.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxidizing agents such as hydrogen peroxide or peracids.
Transesterification: Catalysts such as sodium methoxide or enzymes like lipases.
Major Products Formed:
Hydrolysis: 1,6-Hexanediol and oleic acid.
Oxidation: Epoxides or hydroxylated derivatives.
Transesterification: New esters depending on the reactants used.
科学研究应用
1,6-Hexanediyl dioleate has a wide range of applications in scientific research, including:
Chemistry: Used as a reactant in the synthesis of various polymers and other organic compounds.
Biology: Studied for its potential as a biocompatible material in drug delivery systems.
Medicine: Investigated for its role in the formulation of pharmaceuticals and cosmetic products.
Industry: Utilized in the production of lubricants, plasticizers, and surfactants due to its unique chemical properties.
作用机制
The mechanism of action of 1,6-hexanediyl dioleate involves its interaction with various molecular targets and pathways. In biological systems, it can interact with cell membranes, enhancing the permeability and facilitating the delivery of drugs or other active compounds. The ester linkage in this compound can be hydrolyzed by esterases, releasing the active components, 1,6-hexanediol and oleic acid, which can then exert their respective biological effects.
相似化合物的比较
1,6-Hexanediol diacrylate: Another ester of 1,6-hexanediol, used in the production of polymers and coatings.
1,6-Hexanediol dimethacrylate: Similar to 1,6-hexanediyl dioleate but with methacrylate groups, used in dental materials and adhesives.
1,6-Hexanediol dipalmitate: An ester of 1,6-hexanediol with palmitic acid, used in cosmetics and personal care products.
Uniqueness: this compound is unique due to its combination of 1,6-hexanediol and oleic acid, providing a balance of hydrophilic and hydrophobic properties. This makes it particularly useful in applications requiring both solubility in water and compatibility with organic solvents.
属性
CAS 编号 |
21224-03-3 |
|---|---|
分子式 |
C42H78O4 |
分子量 |
647.1 g/mol |
IUPAC 名称 |
6-[(Z)-octadec-9-enoyl]oxyhexyl (Z)-octadec-9-enoate |
InChI |
InChI=1S/C42H78O4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-33-37-41(43)45-39-35-31-32-36-40-46-42(44)38-34-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17-20H,3-16,21-40H2,1-2H3/b19-17-,20-18- |
InChI 键 |
ZNRNSKNVPBUUNI-CLFAGFIQSA-N |
手性 SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)OCCCCCCOC(=O)CCCCCCC/C=C\CCCCCCCC |
规范 SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCCCCCCOC(=O)CCCCCCCC=CCCCCCCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




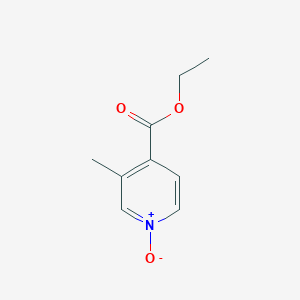
![2-(5-(4-Methoxyphenyl)-2-methyl-7-trifluoromethyl-3H-imidazo-[4,5-b]-pyridin-3-yl)ethanol](/img/structure/B13731086.png)

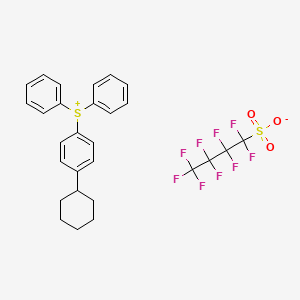

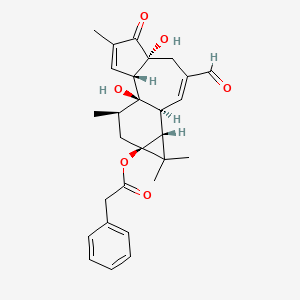
![2-[4,5-Dihydroxy-6-[[8-hydroxy-4,8a-bis(hydroxymethyl)-14-methoxy-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-2-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B13731115.png)

